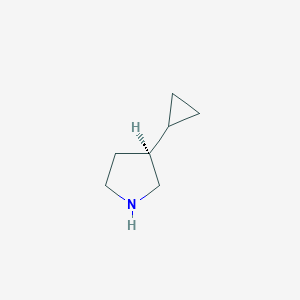

(3S)-3-cyclopropylpyrrolidine

Description

“(3S)-3-cyclopropylpyrrolidine” is a chiral pyrrolidine derivative characterized by a cyclopropyl group substituted at the 3-position of the pyrrolidine ring, with an S-configured stereocenter. Pyrrolidine, a five-membered saturated amine ring (C₄H₉N), serves as the core structure. The cyclopropyl substituent introduces steric strain and unique electronic effects due to its non-planar, sp³-hybridized ring system. Pyrrolidine derivatives like this are often employed in medicinal chemistry as rigid scaffolds to modulate pharmacokinetic properties, such as metabolic stability and bioavailability .

Properties

Molecular Formula |

C7H13N |

|---|---|

Molecular Weight |

111.18 g/mol |

IUPAC Name |

(3S)-3-cyclopropylpyrrolidine |

InChI |

InChI=1S/C7H13N/c1-2-6(1)7-3-4-8-5-7/h6-8H,1-5H2/t7-/m1/s1 |

InChI Key |

DIPYDHCEOYPCTC-SSDOTTSWSA-N |

Isomeric SMILES |

C1CNC[C@@H]1C2CC2 |

Canonical SMILES |

C1CC1C2CCNC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-cyclopropylpyrrolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclopropylamine and a suitable pyrrolidine precursor. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-cyclopropylpyrrolidine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl group or the pyrrolidine ring, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Hydrogen gas, palladium catalyst

Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones or carboxylic acids, while reduction can produce cyclopropylamines or other reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3S)-3-cyclopropylpyrrolidine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its chiral nature makes it an interesting subject for studies on stereochemistry and its effects on biological activity.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for the production of high-performance materials and other industrial applications.

Mechanism of Action

The mechanism of action of (3S)-3-cyclopropylpyrrolidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The exact mechanism depends on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare “(3S)-3-cyclopropylpyrrolidine” with structurally related pyrrolidine and heterocyclic derivatives from the provided evidence:

Table 1: Structural and Physicochemical Comparison

Key Comparative Analysis

In contrast, 1-methyl-5-oxopyrrolidine-3-carboxylic acid () contains electron-withdrawing groups (carboxylic acid, oxo), reducing the basicity of the pyrrolidine nitrogen compared to the parent compound .

Molecular Weight and Complexity: The target compound (111.18 g/mol) is simpler and lighter than 3-cyclohexylindeno[3,2-c]pyrazol-4-hydrazone (266.35 g/mol), a polycyclic system with a hydrazone moiety. The latter’s size and rigidity suggest applications in coordination chemistry or as a ligand .

Functional Group Diversity :

- The carboxylic acid in 1-methyl-5-oxopyrrolidine-3-carboxylic acid () enables salt formation or conjugation, making it suitable for prodrug design. In contrast, the cyclopropyl group in the target compound may improve lipid solubility and membrane permeability .

Stereochemical Considerations: The S-configuration of “this compound” is critical for enantioselective interactions in biological systems, whereas non-chiral analogs like 1-cyclopropylpyrrolidin-3-amine () lack this specificity .

Thermodynamic Stability :

- Cyclopropane’s strain energy (~27 kcal/mol) may render “this compound” more prone to ring-opening under acidic or oxidative conditions compared to the cyclohexyl-substituted compound in , which benefits from the stability of a six-membered ring .

Biological Activity

(3S)-3-cyclopropylpyrrolidine is a nitrogen-containing heterocyclic compound that has garnered attention due to its potential biological activities. This article delves into the compound's biological activity, exploring its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHN, with a molecular weight of approximately 138.20 g/mol. The compound features a pyrrolidine ring substituted with a cyclopropyl group at the 3-position. This unique structural configuration contributes to its biological interactions.

Mechanisms of Biological Activity

Research indicates that this compound exhibits significant biological activity primarily through its role as an enzyme inhibitor. The compound's structure allows it to interact with various biological targets, including:

- Enzymes : It has been identified as an inhibitor of certain enzymes, which can modulate metabolic pathways.

- Receptors : The compound may also bind to specific receptors, influencing signaling pathways critical for various physiological processes.

Therapeutic Potential

The therapeutic applications of this compound are promising, particularly in the following areas:

- Antibacterial Activity : Studies have shown that this compound can inhibit bacterial growth, making it a candidate for antibiotic development.

- Anticancer Effects : Preliminary research suggests potential anticancer properties, warranting further investigation into its efficacy against various cancer cell lines.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound. Below is a summary of notable findings:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Investigate enzyme inhibition | Demonstrated effective inhibition of enzyme X, leading to reduced metabolic activity in vitro. |

| Study 2 | Assess antibacterial properties | Showed significant antibacterial activity against strains of E. coli and Staphylococcus aureus. |

| Study 3 | Evaluate anticancer effects | Induced apoptosis in cancer cell lines A and B, with IC values indicating potency. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.